2,6-dichloro-N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}phenyl)pyridine-3-carboxamide
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Overview
Description
2,6-dichloro-N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}phenyl)pyridine-3-carboxamide is a complex organic compound that features a unique combination of chlorinated and fluorinated pyridine rings
Mechanism of Action
Target of Action
It is thought to act by affecting spectrin-like proteins in the cytoskeleton of oomycetes .
Mode of Action
It is believed to interact with its targets, possibly spectrin-like proteins, resulting in changes that inhibit the growth of oomycetes .
Biochemical Pathways
It is thought to inhibit the growth of strains that are resistant to phenylamides, strobilurin, dimethomorph, and iprovalicarb .
Result of Action
It is known to affect the motility of zoospores, the germination of cysts, the growth of the mycelium, and sporulation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dichloro-N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}phenyl)pyridine-3-carboxamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction employs palladium catalysts and boron reagents under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2,6-dichloro-N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}phenyl)pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted pyridine derivatives.
Scientific Research Applications
2,6-dichloro-N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}phenyl)pyridine-3-carboxamide has numerous scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of agrochemicals and other industrial products.
Comparison with Similar Compounds
Similar Compounds
2,5-dichloro-3-(trifluoromethyl)pyridine: A related compound with similar structural features.
2-chloro-5-(trifluoromethyl)pyridine: Another similar compound used in the synthesis of various agrochemicals.
Uniqueness
2,6-dichloro-N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}phenyl)pyridine-3-carboxamide stands out due to its unique combination of chlorinated and fluorinated pyridine rings, which confer distinct chemical and biological properties. Its versatility in various applications makes it a valuable compound in scientific research and industrial development.
Properties
IUPAC Name |
2,6-dichloro-N-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanylphenyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H9Cl3F3N3OS/c19-13-7-9(18(22,23)24)8-25-17(13)29-11-3-1-10(2-4-11)26-16(28)12-5-6-14(20)27-15(12)21/h1-8H,(H,26,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USHJNRGMTNYYSN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=C(N=C(C=C2)Cl)Cl)SC3=C(C=C(C=N3)C(F)(F)F)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H9Cl3F3N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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